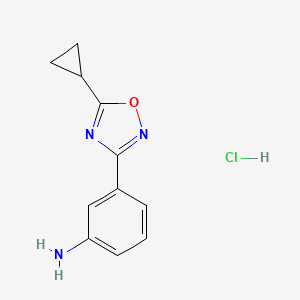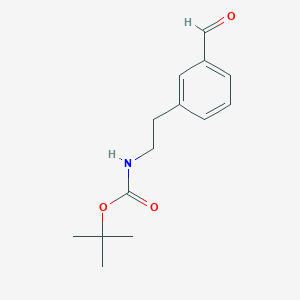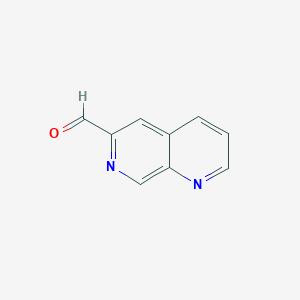
3-(2-Fluoroethyl)piperidin-4-ol
Overview
Description
“3-(2-Fluoroethyl)piperidin-4-ol” is a chemical compound with the linear formula C7H14FNO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives has been discussed in several scientific papers . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural details about “this compound” were not found in the search results.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions involving “this compound” were not found in the search results.Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, has shown that these groups play a crucial role in the potency and selectivity of binding affinity at D2-like receptors. This suggests potential applications in developing antipsychotic agents through the manipulation of pharmacophoric groups (Sikazwe et al., 2009).
Metallation of π-deficient Heteroaromatic Compounds
The study of metallation, particularly with 3-fluoropyridine, has implications for regioselective synthesis, providing a foundation for the development of novel compounds with specific functional group placements. This research underscores the versatility of fluoroalkyl groups in chemical synthesis (Marsais & Quéguiner, 1983).
Nucleophilic Aromatic Substitution of the Nitro-group
The reaction of piperidine with nitroaromatic compounds, resulting in specific substitution products, highlights the potential for synthesizing targeted molecules through nucleophilic aromatic substitution. This method could be relevant for introducing fluorine or fluoroethyl groups into complex molecules (Pietra & Vitali, 1972).
Strategies for the Synthesis of Spiropiperidines
Spiropiperidines are of interest in drug discovery, emphasizing the significance of structural diversity in the development of new therapeutic agents. This review of synthetic strategies may provide insights into how 3-(2-Fluoroethyl)piperidin-4-ol could be utilized or synthesized for pharmaceutical applications (Griggs, Tape, & Clarke, 2018).
Fluorine as a Hydrogen Bond Acceptor
The study on the role of organic fluorine in hydrogen bonding provides valuable information on how fluorinated compounds, similar to this compound, might interact at a molecular level, influencing their binding and functional properties in biological systems (Howard et al., 1996).
Mechanism of Action
- CCR5 belongs to the seven-transmembrane G-protein-coupled receptor family and plays a crucial role in the process of HIV-1 entry .
- Cells cannot become infected with macrophagetropic (R5) HIV-1 strains in vitro if they do not express CCR5 .
- CCR5Δ32 homozygous individuals are resistant to R5-tropic HIV-1 infection, while heterozygotes progress more slowly to AIDS and respond better to treatment .
- The compound likely forms a strong salt-bridge interaction with the basic nitrogen atom of CCR5, anchoring it to the receptor .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
- Information on absorption is not readily available for this specific compound. The volume of distribution and protein binding remain unspecified . Details regarding metabolism are not provided. No data on excretion are currently accessible.
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluoroethyl)piperidin-4-ol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and biologically evaluating potential drugs containing piperidine moiety .
Biochemical Analysis
Biochemical Properties
3-(2-Fluoroethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is crucial for HIV-1 entry into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction facilitated by the basic nitrogen atom in the piperidine ring. Additionally, the presence of lipophilic groups in the compound enhances its binding affinity to CCR5 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the CCR5 receptor. By acting as a CCR5 antagonist, this compound can inhibit HIV-1 entry into cells, thereby preventing infection
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s basic nitrogen atom forms a salt-bridge interaction with the CCR5 receptor, anchoring the ligand to the receptor site This interaction inhibits the receptor’s function, preventing HIV-1 from binding and entering the cell
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products and their impact on cellular processes are still being explored
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CCR5 receptor activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to cellular structures and disruption of normal cellular functions. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within various cellular compartments
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-3-1-6-5-9-4-2-7(6)10/h6-7,9-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJAQCPEJMKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


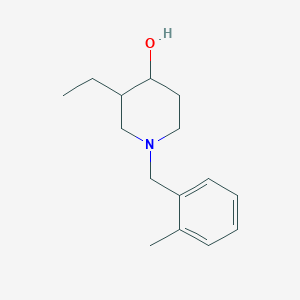
![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
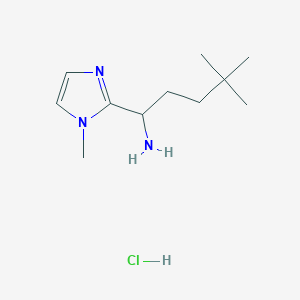
![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)
